molecular formula C17H18O2 B12307875 Ethyl 2-(biphenyl-2-yl)propanoate

Ethyl 2-(biphenyl-2-yl)propanoate

Cat. No.: B12307875
M. Wt: 254.32 g/mol
InChI Key: NUIOXERBYLGSDB-UHFFFAOYSA-N
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Description

Ethyl 2-(biphenyl-2-yl)propanoate (CAS: 1226857-57-3) is an ester derivative characterized by a biphenyl moiety attached to the α-carbon of a propanoate backbone. Its molecular formula is C₁₇H₁₈O₂, with a molecular weight of 254.13 g/mol . This compound is primarily utilized in research settings for synthetic organic chemistry and pharmaceutical development, particularly in designing molecules with enhanced lipophilicity or aromatic stacking capabilities. The biphenyl group contributes to its rigid, planar structure, which is advantageous in drug discovery for targeting hydrophobic binding pockets .

Properties

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

ethyl 2-(2-phenylphenyl)propanoate

InChI

InChI=1S/C17H18O2/c1-3-19-17(18)13(2)15-11-7-8-12-16(15)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3

InChI Key

NUIOXERBYLGSDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-([11’-biphenyl]-2-yl)propanoate can be synthesized through the esterification reaction between 2-([11’-biphenyl]-2-yl)propanoic acid and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of ethyl 2-([11’-biphenyl]-2-yl)propanoate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .

Scientific Research Applications

Scientific Research Applications

Ethyl 2-(biphenyl-2-yl)propanoate has various applications in scientific research:

  • Chemistry :
    • Used as a precursor in the synthesis of more complex organic molecules.
    • Undergoes chemical reactions such as hydrolysis, reduction, and substitution.
  • Biology :
    • Investigated for potential biological activities, including antimicrobial and anti-inflammatory properties.
  • Medicine :
    • Explored for its potential use in drug development and as a pharmaceutical intermediate.
  • Industry :
    • Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various microorganisms:

MicroorganismActivity Level
Escherichia coliSignificant
Staphylococcus aureusSignificant
Pseudomonas aeruginosaModerate
Candida albicansSignificant
Aspergillus fumigatusModerate

These findings suggest that the compound could serve as a lead compound for further development in antimicrobial therapies.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory activity. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A series of derivatives based on biphenyl structures were synthesized and tested for antimicrobial activity. This compound showed promising results against multiple bacterial strains, indicating its potential as a lead compound for further development.
  • Anti-inflammatory Research :
    • Investigations into the anti-inflammatory effects revealed that compounds with similar biphenyl structures could inhibit the production of inflammatory mediators in vitro. This suggests a pathway for therapeutic applications in diseases characterized by chronic inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of Ethyl 2-(biphenyl-2-yl)propanoate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Key Applications/Features Reference
This compound C₁₇H₁₈O₂ 254.13 Biphenyl, ester Research applications; hydrophobic interactions
Ethyl 2-methyl-2-phenylpropanoate C₁₂H₁₆O₂ 192.25 Methyl, phenyl, ester Similarity score: 0.80; simpler aromatic system
Ethyl 2-(thiazol-2-yl)propanoate C₈H₁₁NO₂S 185.24 Thiazole ring, ester Heterocyclic modification; potential bioactivity
Ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate C₁₃H₁₃NO₃ 231.25 Cyano, acrylate, methylphenyl Precursor for propenoate derivatives
Ethyl 3-oxo-3-(substituted phenyl)propanoate Varies ~220–250 Ketone, substituted phenyl, ester Intermediate in heterocyclic synthesis
Key Observations:

Aromatic vs. Heterocyclic Modifications: this compound’s biphenyl group provides extended π-conjugation, enhancing lipophilicity compared to simpler phenyl derivatives like Ethyl 2-methyl-2-phenylpropanoate .

Functional Group Diversity: The cyano group in Ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate increases electrophilicity, making it reactive toward nucleophiles (e.g., in propenoate synthesis) . Ethyl 3-oxo-3-(substituted phenyl)propanoate features a ketone group, enabling condensation reactions for tetrahydropyrimidine derivatives .

Physicochemical Properties

  • Solubility: this compound is sparingly soluble in aqueous media (stock solution: 10 mM in organic solvents) due to its biphenyl group, whereas thiazole derivatives may exhibit better solubility .
  • Thermal Stability : Higher molecular weight and aromaticity in biphenyl derivatives likely increase melting/boiling points compared to methyl-phenyl analogs .

Biological Activity

Ethyl 2-(biphenyl-2-yl)propanoate is an organic compound with significant potential in medicinal chemistry due to its unique biphenyl structure. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, and examines relevant research findings.

  • Molecular Formula : C17H18O2
  • Molecular Weight : 254.32 g/mol
  • Structure : The compound features a biphenyl group, which consists of two phenyl rings connected by a single bond, contributing to its distinct chemical properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various microorganisms, including bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus fumigatus .

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity Level
Escherichia coliSignificant
Staphylococcus aureusSignificant
Pseudomonas aeruginosaModerate
Candida albicansSignificant
Aspergillus fumigatusModerate

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory activity. The compound's mechanism of action may involve the inhibition of pro-inflammatory cytokines and enzymes, which are key players in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound is thought to be mediated through its hydrolysis in biological systems, leading to the release of 2-(biphenyl-2-yl)propanoic acid. This metabolite may interact with various molecular targets, including enzymes and receptors involved in inflammation and microbial defense .

Research Findings

Several studies have explored the structure-activity relationship (SAR) of biphenyl derivatives, indicating that modifications to the biphenyl structure can enhance biological activity. For example, researchers have found that introducing electron-withdrawing groups can increase the potency of related compounds against specific targets .

Case Studies

  • Study on Antimicrobial Efficacy : A series of derivatives based on biphenyl structures were synthesized and tested for antimicrobial activity. This compound showed promising results against multiple bacterial strains, highlighting its potential as a lead compound for further development .
  • Anti-inflammatory Research : Investigations into the anti-inflammatory effects revealed that compounds with similar biphenyl structures could inhibit the production of inflammatory mediators in vitro, suggesting a pathway for therapeutic applications in diseases characterized by chronic inflammation .

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